Comprehensive Technical Guide: N-Butyl-5-fluoro-2-nitroaniline (CAS 951666-45-8) – Properties, Regioselective Synthesis, and API Applications
Comprehensive Technical Guide: N-Butyl-5-fluoro-2-nitroaniline (CAS 951666-45-8) – Properties, Regioselective Synthesis, and API Applications
An in-depth technical guide tailored for researchers, synthetic chemists, and drug development professionals working with fluorinated aromatic building blocks.
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. N-Butyl-5-fluoro-2-nitroaniline (CAS 951666-45-8) is a highly specialized, versatile building block primarily utilized in the synthesis of 1,6-disubstituted and 1,2,6-trisubstituted benzimidazoles [1].
This whitepaper provides a rigorous examination of its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and a self-validating protocol for its generation and downstream application in Active Pharmaceutical Ingredient (API) discovery.
Physicochemical Properties
Understanding the baseline properties of CAS 951666-45-8 is critical for predicting its behavior in chromatographic purification and downstream cyclization reactions. The presence of the nitro group ortho to the secondary amine creates a strong intramolecular "push-pull" dipole, significantly impacting its spectral and physical characteristics [1].
| Property | Value / Description |
| Chemical Name | N-Butyl-5-fluoro-2-nitroaniline |
| CAS Number | 951666-45-8 |
| Molecular Formula | C₁₀H₁₃FN₂O₂ |
| Molecular Weight | 212.22 g/mol |
| InChIKey | USLBMCNRNJPDOZ-UHFFFAOYSA-N |
| Appearance | Yellow to deep orange crystalline solid/powder |
| Purity Standard | ≥98% (Commercial grade) |
| Topological Polar Surface Area (TPSA) | ~57.8 Ų (Nitro + secondary amine contributions) |
| Solubility Profile | Soluble in DCM, EtOAc, Toluene, DMF; Insoluble in water |
Mechanistic Synthesis & Regioselectivity Logic
The synthesis of N-butyl-5-fluoro-2-nitroaniline is achieved via a Nucleophilic Aromatic Substitution (S_NAr) of 2,4-difluoronitrobenzene with n-butylamine [2].
As a Senior Application Scientist, it is crucial to understand why specific reaction conditions are chosen, rather than just following a recipe. The reaction is highly regioselective for the ortho-fluorine (C2 position) over the para-fluorine (C4 position), provided the conditions are strictly controlled [2].
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Solvent Causality (Toluene): Toluene is explicitly selected over polar aprotic solvents (like DMF or DMSO) to enforce strict regiocontrol. In non-polar solvents, the transition state is highly organized. The incoming amine and the potassium cation (from the base) coordinate with the oxygen atoms of the nitro group, directing the nucleophilic attack exclusively to the adjacent ortho position.
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Base Causality (K₂CO₃): Potassium carbonate acts as a mild, heterogeneous acid scavenger. Unlike hydroxide bases, which can induce competitive hydrolysis of the aryl fluoride to a phenol, K₂CO₃ efficiently sequesters the HF byproduct without degrading the starting material.
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Thermal Causality (45–50 °C): The temperature is strictly maintained in this mild window to ensure kinetic control. Exceeding 60 °C provides enough thermal energy to overcome the activation barrier for substitution at the C4 position, leading to unwanted diamine byproducts.
Figure 1: Regioselective SNAr mechanism forming CAS 951666-45-8.
Step-by-Step Experimental Protocol: Regioselective S_NAr
This protocol is designed as a self-validating system, ensuring the chemist has real-time feedback on the reaction's progress and success.
Reagents:
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2,4-Difluoronitrobenzene (1.0 eq, limiting reagent)
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n-Butylamine (1.1 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
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Anhydrous Toluene (10 volumes)
Methodology:
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System Preparation: Charge a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with anhydrous toluene and K₂CO₃.
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Electrophile Addition: Add 2,4-difluoronitrobenzene to the suspension. Stir at room temperature for 5 minutes.
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Nucleophile Dosing: Add n-butylamine dropwise over 15 minutes. Causality: Slow addition prevents localized exothermic spikes that could drive unselective para-substitution.
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Thermal Activation: Heat the reaction mixture to 45–50 °C using a precisely controlled oil bath or heating block.
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Self-Validation Checkpoint (Visual & TLC): The reaction is visually self-indicating. The starting material is a pale liquid, while the product generates a deep yellow/orange chromophore due to extended pi-conjugation. Monitor via TLC (10% EtOAc in Hexanes). The disappearance of the starting material (higher
) and the appearance of a bright yellow product spot (lower ) validates conversion [2]. -
Quench & Workup: Once complete (typically 2-4 hours), cool to room temperature. Add water to dissolve the inorganic salts (KF and unreacted K₂CO₃). Separate the phases. Wash the organic layer with 0.1 M HCl to remove trace unreacted amine, followed by brine.
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Isolation: Dry the toluene layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as an orange solid.
Downstream Applications: Benzimidazole Scaffold Generation
The primary pharmaceutical application of N-butyl-5-fluoro-2-nitroaniline is its conversion into functionalized benzimidazoles [3].
The Numbering Shift Phenomenon (Critical Insight): A common point of confusion in medicinal chemistry literature is the nomenclature shift during this cyclization.
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In the starting aniline, the fluorine is at position 5 (relative to the amine at 1 and nitro at 2).
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Upon reduction to the diamine and subsequent cyclization to a benzimidazole, the carbon attached to the n-butyl group becomes the bridgehead C7a , and the carbon attached to the primary amine becomes C3a .
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Consequently, the fluorine atom shifts to position 6 of the resulting benzimidazole ring.
Therefore, CAS 951666-45-8 is the definitive precursor for 1-butyl-6-fluoro-1H-benzimidazole derivatives, a scaffold frequently found in kinase inhibitors and GPCR antagonists [3].
Figure 2: Workflow converting CAS 951666-45-8 to a 6-fluoro-benzimidazole scaffold.
Analytical Characterization Expectations
To confirm the structural integrity of the synthesized batch, the following analytical signatures should be observed:
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¹H NMR (CDCl₃): Look for the characteristic broad singlet of the secondary amine proton (~8.0 ppm, exchangeable with D₂O). The aromatic region will display a highly deshielded proton ortho to the nitro group, exhibiting a distinct coupling pattern due to the adjacent fluorine atom (
and couplings). -
¹⁹F NMR (CDCl₃): A single peak should be observed in the region of -105 to -115 ppm, characteristic of an aryl fluoride with ortho/para electron-withdrawing/donating substituents.
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LC-MS (ESI+): The mass spectrum will show a clean
molecular ion peak at m/z 213.2.
